Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of an iodomethyl group attached to a dihydrofuran ring, which is further substituted with a methyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of a dihydrofuran derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or thiourea, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or other reduced forms.
Scientific Research Applications
Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(bromomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate
- Methyl 5-(chloromethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate
- Methyl 5-(hydroxymethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate
Uniqueness
Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, or hydroxyl analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
methyl 2-(iodomethyl)-5-methyl-2,3-dihydrofuran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXASVLAMOKINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(O1)CI)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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